(4-Bromo-3-methoxyphenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3 |
InChI Key |
XPBAUEMRAAGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
Electrophilic aromatic bromination occurs preferentially at the para position relative to the methoxy group due to its strong electron-donating nature. The methylsulfanyl group (-SCH₃) acts as a weaker ortho/para-directing group, but the methoxy group dominates regiochemical control. The reaction proceeds via a bromonium ion intermediate, with the aromatic ring’s electron density determining substitution patterns.
Industrial-Scale Vapor-Phase Bromination
Adapted from the synthesis of 4-bromo-3-methylanisole, this method avoids solvents and minimizes dibrominated byproducts:
Procedure
-
Reactants :
-
3-Methoxyphenyl methyl sulfide (neat)
-
Bromine (Br₂), gaseous
-
-
Conditions :
-
Pressure : 10–200 mm Hg (optimal: 50 mm Hg)
-
Temperature : 70–90°C (reaction zone)
-
Molar Ratio : Excess 3-methoxyphenyl methyl sulfide to Br₂ (5:1)
-
-
Setup :
-
A vapor-phase reactor with a reflux column and glycol-cooled condenser (-15°C).
-
Bromine vapor is introduced into the reaction zone containing pre-vaporized 3-methoxyphenyl methyl sulfide.
-
-
Outcome :
-
Yield : 82–89%
-
Purity : >95% (no column chromatography required)
-
Byproducts : <2% dibrominated species
-
Advantages
-
Solvent-free : Eliminates purification steps for solvent removal.
-
Scalability : Continuous flow reactors enable kilogram-scale production.
-
Selectivity : Low temperatures and excess substrate suppress polybromination.
S-Alkylation of 4-Bromo-3-Methoxyphenthiol
Synthesis of 4-Bromo-3-Methoxyphenthiol
The thiol precursor is prepared via nucleophilic aromatic substitution of 4-bromo-3-methoxyphenyl bromide with thiourea, followed by acidic hydrolysis:
Optimization Notes :
-
Temperature : Reflux in ethanol (78°C) ensures complete substitution.
-
Yield : 75–80% after hydrolysis.
Procedure
-
Reactants :
-
4-Bromo-3-methoxyphenthiol (1.0 equiv)
-
Methyl iodide (1.2 equiv)
-
Sodium hydride (NaH, 1.5 equiv)
-
-
Conditions :
-
Solvent : Tetrahydrofuran (THF), anhydrous
-
Temperature : 0°C to room temperature
-
Time : 2–4 hours
-
-
Workup :
-
Quench with ice-water, extract with dichloromethane, and purify via flash chromatography (hexane/ethyl acetate).
-
-
Outcome :
-
Yield : 70–78%
-
Purity : 93–97%
-
Side Reactions
-
Over-alkylation : Controlled by maintaining a 1:1.2 thiol-to-methyl iodide ratio.
-
Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
Comparative Analysis of Preparation Methods
| Parameter | Vapor-Phase Bromination | S-Alkylation |
|---|---|---|
| Starting Material | 3-Methoxyphenyl methyl sulfide | 4-Bromo-3-methoxyphenthiol |
| Reaction Scale | Industrial (kg) | Laboratory (mg–g) |
| Yield | 82–89% | 70–78% |
| Byproducts | <2% dibrominated | Disulfides (<5%) |
| Purification | None required | Column chromatography |
| Key Advantage | Solvent-free, high throughput | Modular, mild conditions |
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products:
Substitution: 2-Methoxy-4-(methylsulfanyl)benzene derivatives.
Oxidation: 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene.
Reduction: 2-Methoxy-4-(methylsulfanyl)benzene.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in various reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxy Group: Provides electron-donating effects, stabilizing intermediates in certain reactions.
Methylsulfanyl Group: Can undergo oxidation to form sulfone, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares (4-Bromo-3-methoxyphenyl)(methyl)sulfane with structurally related compounds, highlighting the impact of substituent type and position:
Key Observations :
- Halogen Substitution : Bromine (Br) increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F). For example, replacing Cl with Br in (3-Chloro-4-methylphenyl)(methyl)sulfane increases the molecular weight from 172.68 to 217.13 g/mol in (4-Bromo-2-methylphenyl)(methyl)sulfane .
- Boiling Points: (4-Bromo-2-methylphenyl)(methyl)sulfane has a boiling point of 254.9°C, which is higher than many non-brominated analogs due to increased molecular mass and van der Waals interactions .
Reactivity and Functional Group Interactions
- Sulfane Sulfur Reactivity : The methyl sulfane (-SCH₃) group can participate in sulfane sulfur transfer reactions, a property shared with other sulfane sulfur-containing compounds like persulfides and polysulfides. These reactions are critical in biological systems for H₂S release and antioxidant defense .
- Electrophilic Substitution : The bromine and methoxy groups direct incoming electrophiles to specific positions on the aromatic ring. For instance, the methoxy group is an ortho/para director, while bromine is a meta director, creating complex regioselectivity patterns .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing (4-Bromo-3-methoxyphenyl)(methyl)sulfane with high purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. A common approach includes:
- S-Alkylation : Reacting a thiol precursor (e.g., 4-bromo-3-methoxyphenthiol) with methyl iodide in an alkaline medium to introduce the methylsulfane group .
- Halogenation and Methoxylation : Sequential bromination and methoxylation steps using reagents like bromine (Br₂) and methylating agents under controlled temperatures (e.g., 0–50°C) to ensure regioselectivity .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Key parameters include solvent choice (e.g., dichloromethane or ethanol) and catalyst optimization (e.g., NaH for deprotonation) .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions for functionalization?
The bromine atom at the 4-position enhances electrophilicity, making the compound a strong candidate for Suzuki-Miyaura couplings with aryl boronic acids. For example:
- Mechanism : Bromine acts as a leaving group, enabling palladium-catalyzed coupling to introduce aryl or heteroaryl groups at the 4-position. This is critical for diversifying the compound’s structure in drug discovery .
- Challenges : Steric hindrance from the methoxy group at the 3-position may slow reaction kinetics. Optimizing ligands (e.g., XPhos) and solvents (e.g., DMF) improves yields .
Basic: What analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methylsulfane –SCH₃) and δ 3.8–4.0 ppm (methoxy –OCH₃) confirm substituent positions .
- ¹³C NMR : Signals near δ 40 ppm (SCH₃) and δ 55 ppm (OCH₃) validate structural integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 247.98 (calculated for C₈H₈BrOS) .
- Infrared (IR) Spectroscopy : Stretching frequencies at 1050 cm⁻¹ (C–S) and 1250 cm⁻¹ (C–O) confirm functional groups .
Advanced: What structure-activity relationships (SAR) govern its anticancer activity, and how do substituents modulate bioactivity?
- Bromine : Enhances lipophilicity and membrane permeability, critical for cellular uptake in breast and lung cancer models .
- Methoxy Group : Improves solubility and hydrogen-bonding interactions with target enzymes (e.g., kinase inhibitors) .
- Methylsulfane : Acts as a hydrogen-bond acceptor, influencing binding to cysteine residues in proteins. Derivatives with sulfone (-SO₂-) groups show reduced activity, highlighting the importance of the sulfane moiety .
- Comparative Studies : Analogues lacking bromine (e.g., 3-methoxyphenyl derivatives) exhibit 50% lower cytotoxicity in MCF-7 cells, underscoring bromine’s role .
Data Contradiction: How can researchers resolve discrepancies in reported biological activities of derivatives?
Conflicting results often arise from:
- Substituent Position : For example, 2-bromo vs. 4-bromo isomers show varying IC₅₀ values due to steric effects on target binding .
- Purity Issues : Impurities from incomplete purification (e.g., residual Pd in cross-coupled products) may artificially inflate bioactivity. HRMS and elemental analysis are essential for validation .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. A549) or incubation times (24h vs. 48h) can alter outcomes. Standardizing protocols (e.g., MTT assay at 48h) reduces variability .
Advanced: What reaction mechanisms govern the modification of the methylsulfane group for functional diversification?
- Oxidation : Using H₂O₂ or mCPBA converts –SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties. Reaction rates depend on solvent polarity (e.g., faster in MeOH vs. THF) .
- Nucleophilic Substitution : The sulfane sulfur can act as a nucleophile in SN2 reactions with alkyl halides, enabling side-chain diversification .
- Trapping Reactions : Phosphine reagents (e.g., P2) selectively trap sulfane sulfur, forming stable adducts detectable via ³¹P NMR (δ 45.1 ppm for PS₂) .
Advanced: What are its emerging applications in materials science, particularly in electronic or optical devices?
- Conductive Polymers : The bromine atom facilitates electropolymerization with thiophene derivatives, yielding polymers with tunable bandgaps (2.1–3.0 eV) for OLEDs .
- Nonlinear Optics (NLO) : The electron-withdrawing –SCH₃ and –Br groups enhance hyperpolarizability (β), making it a candidate for second-harmonic generation (SHG) materials .
- Self-Assembled Monolayers (SAMs) : Anchoring via the sulfane group on gold surfaces enables applications in biosensors (e.g., Au-S bonding confirmed by XPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
